Tissue-Selective Action: Absence of Endometrial Stimulation Contrasted with Estriol and Conventional Estrogens
In a clinical study by Musiani (1972), quinestradol demonstrated a selective action on the lower female genital tract, trigone of the bladder, and dorsal urethra, without the endometrial stimulation that limits conventional estrogen use. The study reported that treatment with quinestradol 2 mg daily by mouth for cycles of 20 days gave complete relief of stress incontinence in approximately one-third of patients, while avoiding the undesirable uterine bleeding that frequently follows estradiol or conjugated estrogen administration [1]. In a preclinical head-to-head comparison, Eckstein et al. (1967) showed that daily oral administration of 0.1–0.5 mg quinestradol for 14 days to spayed monkeys induced no uterine withdrawal bleeding, whereas estriol given at a comparable daily dosage of 0.82 mg induced withdrawal bleeding in one monkey. The authors explicitly noted this was 'in marked contrast' to findings in women, where quinestradol acts only on the lower genital tract and does not cause uterine withdrawal bleeding [2]. Judge (1969) further confirmed that quinestradol 'differs from the more commonly used oestrogens by acting selectively on the cervix, vagina and vulva; it has no action on the endometrium' [3].
| Evidence Dimension | Endometrial stimulation / uterine withdrawal bleeding |
|---|---|
| Target Compound Data | Quinestradol 0.1–0.5 mg/day × 14 days: no uterine withdrawal bleeding in women; macroscopic bleeding in 3/4 and microscopic in 1/4 spayed monkeys (species-dependent). Clinically: no endometrial stimulation. |
| Comparator Or Baseline | Estriol 0.82 mg/day × 14 days: induced withdrawal bleeding in 1/1 spayed monkey. Conventional estrogens (estradiol, conjugated estrogens): clinically associated with undesirable uterine bleeding. |
| Quantified Difference | Qualitative categorical difference: quinestradol = no endometrial action in women vs. estriol = endometrial action in primate model; clinically, quinestradol avoids uterine bleeding that complicates estradiol/conjugated estrogen therapy. |
| Conditions | Human clinical observation (Musiani 1972); spayed monkey model (Eckstein et al. 1967); geriatric clinical setting (Judge 1969). |
Why This Matters
This tissue selectivity is the primary procurement rationale: no other estrogen ether or endogenous estrogen replicates quinestradol's confinement of action to the lower urogenital tract without endometrial engagement, making it the compound of choice for studies of urogynecological estrogen action without confounding uterine effects.
- [1] Musiani U. A Partially Successful Attempt at Medical Treatment of Urinary-Stress Incontinence in Women. Urologia Internationalis. 1972;27(4-5):405–409. doi:10.1159/000279809 View Source
- [2] Eckstein P, Greig M, Butt WR. The induction of withdrawal bleeding with quinestradol (Pentovis) in spayed monkeys, and some observations on its excretion and that of oestriol in the urine. Journal of Endocrinology. 1967;37(3):239–248. View Source
- [3] Judge TG. The Use of Quinestradol in Elderly Incontinent Women, a Preliminary Report. Gerontologia Clinica. 1969;11:159–164. View Source
